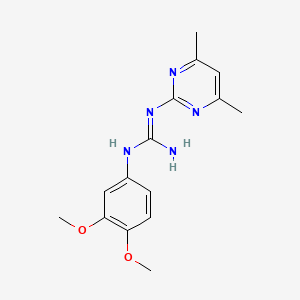

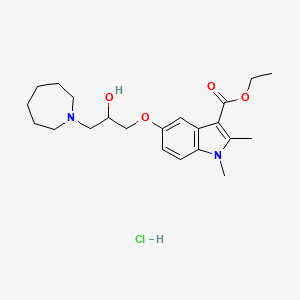

![molecular formula C23H26N6O5S B2387076 N-benzyl-N'-[2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-yl]urea CAS No. 1251580-93-4](/img/structure/B2387076.png)

N-benzyl-N'-[2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-yl]urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-benzyl-N’-[2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-yl]urea” is a compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines are known for their broad spectrum of biological activity and can be used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines often involves the condensation of 2-aminopyridines with arylglyoxals . An efficient method for the synthesis of substituted imidazo[1,2-a]pyridines involves a microwave-assisted metal-free amino benzannulation of aryl (4-aryl-1-(prop-2-ynyl)-1H-imidazol-2-yl)methanone with dialkylamines .Molecular Structure Analysis

The molecular structure of “N-benzyl-N’-[2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-yl]urea” is likely to be complex due to the presence of multiple functional groups. A three-dimensional (3D) Hirshfeld surface (HS) and a two-dimensional (2D) fingerprint map can be analyzed to better understand how the compound molecules interact with one another .Chemical Reactions Analysis

The chemical reactions involving “N-benzyl-N’-[2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-yl]urea” are likely to be complex due to the presence of multiple functional groups. The reactions may proceed smoothly with a broad scope of substrates providing the expected products in good to excellent yields under an atom-economical pathway .Applications De Recherche Scientifique

Synthesis Techniques

Synthesis of Substituted Compounds

The synthesis of imidazo[4,5-b]pyridin-2-ones and related compounds involve heating aminopyridines, urea, and arylamines under specific conditions. This method is crucial for creating various derivatives for further research (Yutilov et al., 2006).

Cyclocondensation Reactions

Cyclocondensation of methyl trifluoropyruvate N-(pyrimidin-2-yl)imines with N-substituted ureas and other reagents leads to the creation of various heterocyclic compounds. This method is significant for developing novel imidazo[1,2-a]pyridine derivatives (Sokolov et al., 2013).

Biological and Chemical Applications

Antitumor Activity

N-(8-(3-ureidophenyl)imidazo[1,2-a]pyridin-6-yl)acetamide derivatives exhibit significant antitumor activity against various cancer cell lines, highlighting the potential of these compounds in cancer research (Chena et al., 2022).

Enzyme Inhibition and Anticancer Investigations

Urea derivatives, including those related to the compound of interest, have been studied for their inhibitory effects on enzymes like urease, β-glucuronidase, and snake venom phosphodiesterase. These compounds also show potential in vitro anticancer activity (Mustafa et al., 2014).

Antibacterial Activity

Some imidazo[1,2-a]pyridine derivatives have been found to possess antibacterial activity against various bacterial strains, suggesting their potential use in developing new antibacterial agents (Budumuru et al., 2018).

Chemical Recognition

The use of related compounds as receptors in the formation of supramolecular complexes demonstrates their significance in chemical and biological recognition. This application is critical in developing new sensors and recognition systems (Chetia & Iyer, 2006).

Spectroscopic Studies

Investigations into the spectral characteristics of related compounds, such as DMAPIP-b, help in understanding the mechanisms of protic solvent-induced fluorescence. This research contributes to the field of photochemistry and materials science (Mishra et al., 2013).

Orientations Futures

The future directions for “N-benzyl-N’-[2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-yl]urea” could involve further exploration of its biological activities and potential applications in medicine. The development of new methods for the synthesis of imidazo[1,2-a]pyridines that allow to obtain the target products in one synthetic stage with high yields is an urgent task .

Mécanisme D'action

Target of action

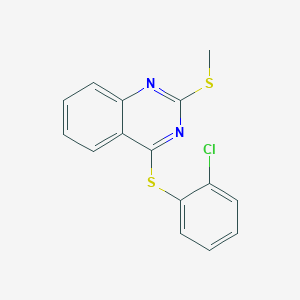

The compound appears to contain a thiazole and a pyrimidine ring, which are common in many biologically active molecules. For example, thiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) .

Propriétés

IUPAC Name |

ethyl 2-[[2-[2-[4-(methylcarbamoyl)piperidin-1-yl]-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N6O5S/c1-3-34-22(33)15-6-4-5-7-16(15)26-17(30)12-29-13-25-19-18(21(29)32)35-23(27-19)28-10-8-14(9-11-28)20(31)24-2/h4-7,13-14H,3,8-12H2,1-2H3,(H,24,31)(H,26,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHKWPTLROJOUMR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCC(CC4)C(=O)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N6O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

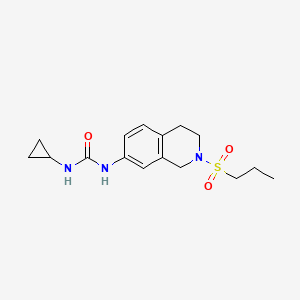

![2-Azabicyclo[2.2.1]heptan-3-ylmethanol hydrochloride](/img/structure/B2386995.png)

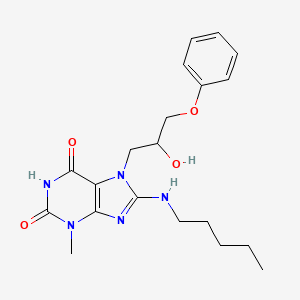

![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2386998.png)

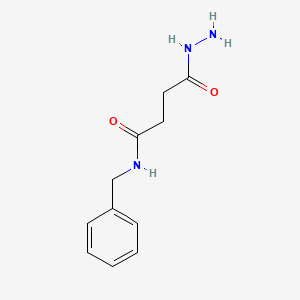

![1-(3-methoxypropyl)-9-methyl-4-oxo-N-(o-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2387000.png)

![(Z)-3-[4-(Difluoromethoxy)phenyl]-2-(2,6-dimethylmorpholine-4-carbonyl)prop-2-enenitrile](/img/structure/B2387001.png)

![2-[(5-chloro-2-thienyl)sulfonyl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2387007.png)

![2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2387015.png)